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Methyl 3-(4-

nitrophenyl)propanoate

CAS No.: 54405-42-4

Cat. No.: B2432332

Get Quote

Introduction
Methyl 3-(4-nitrophenyl)propanoate is a nitrophenyl compound featuring a propanoic acid

methyl ester backbone.[1] This guide provides a comprehensive overview of its chemical

properties, synthesis, and applications, designed for professionals in organic chemistry,

pharmaceuticals, and biological research.[1] Its molecular structure, particularly the presence of

a reactive nitro group on the phenyl ring, makes it a valuable and versatile starting material for

the synthesis of a wide range of other aromatic and heterocyclic compounds.[1] Furthermore,

this compound and its derivatives are subjects of research for their potential biological

activities, including antibacterial, anti-inflammatory, and antioxidant effects.[1]

Chemical Identity and Physicochemical Properties
Structure and Identifiers
The core structure consists of a benzene ring substituted with a nitro group at the para (4-

position) and a 3-(methoxycarbonyl)propyl group.
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IUPAC Name: Methyl 3-(4-nitrophenyl)propanoate

Synonyms: 3-(4-Nitro-phenyl)-propionic acid methyl ester, Benzenepropanoic acid, 4-nitro-,

methyl ester[1]

Molecular Formula: C₁₀H₁₁NO₄[1]

Molecular Weight: 209.20 g/mol

CAS Number: 54405-42-4[2]

Physicochemical Data Summary
Precise experimental data for the melting and boiling points of Methyl 3-(4-
nitrophenyl)propanoate are not readily available in public literature. However, data from

closely related analogs provide a basis for estimation. For instance, the precursor 3-(4-

nitrophenyl)propanoic acid has a melting point of 167-170 °C.[3] The related compound, methyl

2-amino-3-(4-nitrophenyl)propanoate hydrochloride, exists as a powder with a melting point of

213-214 °C.[4] Methyl 3-(4-hydroxyphenyl)propionate, another analog, is a low-melting solid

with a melting point of 39-41 °C and a boiling point of 108 °C at 11 mmHg.[5] Based on these

analogs, Methyl 3-(4-nitrophenyl)propanoate is expected to be a solid at room temperature.

Its solubility is predicted to be low in water but good in common organic solvents like

chloroform, methanol, ethyl acetate, and acetone.

Property Value Source

Molecular Formula C₁₀H₁₁NO₄ [1]

Molecular Weight 209.20 g/mol

CAS Number 54405-42-4 [2]

Physical Form Expected to be a solid Inferred from analogs[3][4]

Solubility
Soluble in chloroform and

methanol
Inferred from analogs

Spectroscopic Profile
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While a dedicated public spectrum for Methyl 3-(4-nitrophenyl)propanoate is not available, its

spectral characteristics can be reliably predicted based on its structure and data from

analogous compounds.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show four distinct signals:

Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.5-8.3 ppm). The protons

ortho to the electron-withdrawing nitro group will be further downfield than the protons meta

to it, appearing as an A₂B₂ system. For a similar structure, aromatic protons on a nitrophenyl

group were observed at δ 8.27-8.29 (m, 2H) and 8.03-8.05 (m, 2H).[6]

Methyl Ester Protons: A singlet at approximately δ 3.6-3.7 ppm, corresponding to the three

protons of the -OCH₃ group.[7] This is consistent with the singlet observed for the methyl

group in methyl propanoate.[8]

Methylene Protons (α and β): Two triplets corresponding to the two methylene groups (-

CH₂CH₂-) of the propanoate chain. The triplet for the protons alpha to the carbonyl group is

expected around δ 2.6 ppm, and the triplet for the protons beta to the carbonyl (and adjacent

to the aromatic ring) is expected around δ 2.9 ppm.[7]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display characteristic signals for each unique carbon environment:

Carbonyl Carbon: A signal in the range of δ 172-175 ppm, typical for an ester carbonyl.[9]

Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon bearing

the nitro group will be significantly downfield.

Methyl Ester Carbon: A signal around δ 51-52 ppm for the -OCH₃ carbon.[9]

Methylene Carbons: Two signals for the aliphatic -CH₂- groups, expected between δ 25-40

ppm.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b2432332/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-methyl-3-4-nitrophenyl-propanoate
https://www.rsc.org/suppdata/c6/ra/c6ra11593d/c6ra11593d1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3393271/
https://www.docbrown.info/page06/spectra2/methyl-propanoate-nmr1h.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC3393271/
https://www.vaia.com/en-us/textbooks/chemistry/organic-chemistry-mcmurry-9th-edition/structure-determination-nuclear-magnetic-resonance-spectroscopy/q13-19p-classify-the-resonances-in-the-13-c-nmr-spectrum-of-/
https://www.vaia.com/en-us/textbooks/chemistry/organic-chemistry-mcmurry-9th-edition/structure-determination-nuclear-magnetic-resonance-spectroscopy/q13-19p-classify-the-resonances-in-the-13-c-nmr-spectrum-of-/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2432332?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The IR spectrum will be dominated by several strong absorption bands:

C=O Stretch (Ester): A strong, sharp peak around 1730-1740 cm⁻¹, characteristic of the

carbonyl group in an aliphatic ester.[10]

N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, typically

appearing around 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively.

C-O Stretch (Ester): A strong band in the region of 1160-1250 cm⁻¹.[7][10]

C-H Stretch (Aliphatic/Aromatic): Absorptions for aromatic C-H bonds will appear just above

3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.[10]

Synthesis and Reactivity
Primary Synthesis Route: Fischer-Speier Esterification
The most direct and common method for synthesizing Methyl 3-(4-nitrophenyl)propanoate is

the Fischer-Speier esterification of its corresponding carboxylic acid, 3-(4-nitrophenyl)propanoic

acid.[1] This classic reaction involves heating the carboxylic acid with an excess of methanol in

the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid

(p-TsOH).

Causality of Experimental Choices:

Excess Alcohol: The Fischer esterification is a reversible equilibrium reaction. By using a

large excess of methanol, the equilibrium is shifted towards the formation of the ester

product according to Le Châtelier's principle. Methanol often serves as both the reactant and

the solvent.

Acid Catalyst: The reaction is extremely slow without a catalyst. A strong acid protonates the

carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more

electrophilic and thus more susceptible to nucleophilic attack by the methanol.

Heat (Reflux): The reaction is typically conducted at the boiling point of the alcohol

(methanol, ~65 °C) to increase the reaction rate.

Synthesis Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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